2-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide
Description
Properties
CAS No. |
54918-94-4 |
|---|---|
Molecular Formula |
C15H12Cl2N2O3 |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-11-5-6-14(12(17)7-11)22-9-15(21)19-18-8-10-3-1-2-4-13(10)20/h1-8,20H,9H2,(H,19,21)/b18-8+ |
InChI Key |
ZPCHVLOAXWMZPG-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Alkaline Condensation of Chloroacetic Acid and Phenol
The foundational precursor, 2,4-dichlorophenoxyacetic acid (2,4-D), is synthesized via a two-step process outlined in CN104447290A.
-
Step 1 : Chloroacetic acid is dissolved in a sodium hydroxide solution, followed by the addition of phenol. Sodium bicarbonate adjusts the pH to 11, facilitating nucleophilic substitution. The mixture is heated at 100°C for 40 minutes to form phenoxyacetic acid.
-
Step 2 : Phenoxyacetic acid undergoes chlorination in a mixed acetic acid–water solvent with iron phthalocyanine (FePC) as a catalyst. Chlorine gas is introduced at 75°C for 35–50 minutes, yielding 2,4-D with >98% purity.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Catalyst (FePC) loading | 0.1 mol% of phenoxyacetic acid |
| Chlorination temperature | 75°C |
| Reaction time | 35–50 minutes |
| Yield | 98–99.7% |
Formation of 2-(2,4-Dichlorophenoxy)acetohydrazide
Hydrazinolysis of 2,4-D
The carboxylic acid group of 2,4-D is converted to a hydrazide via reaction with hydrazine hydrate. This step typically involves refluxing 2,4-D with excess hydrazine hydrate in ethanol or methanol under acidic or neutral conditions.
Representative Protocol:
Characterization Data:
-
FT-IR : Loss of carboxylic acid O–H stretch (~2500–3000 cm⁻¹), emergence of N–H stretches (~3200 cm⁻¹) and C=O (amide I) at 1650 cm⁻¹.
-
¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.8–7.4 (m, 3H, aromatic), 4.6 (s, 2H, CH₂).
Schiff Base Condensation with Salicylaldehyde
Conventional Reflux Method
The hydrazide reacts with 2-hydroxybenzaldehyde (salicylaldehyde) in a 1:1 molar ratio to form the target Schiff base. Acid catalysis (e.g., glacial acetic acid) enhances imine bond formation.
Optimized Conditions:
Mechanochemical Synthesis via Ball Milling
A solvent-free alternative employs ball milling to accelerate the reaction between the hydrazide and salicylaldehyde. This green chemistry approach reduces reaction times and improves atom economy.
Milling Parameters:
Analytical Validation and Spectral Characterization
Spectroscopic Confirmation
Purity and Yield Optimization
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional reflux | 75–85 | 95–98 |
| Ball milling | 80–90 | 97–99 |
Challenges and Impurity Control
Common Byproducts
-
Unreacted hydrazide or aldehyde.
-
Oxidative byproducts from Schiff base degradation.
Mitigation Strategies
-
Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.
-
Recrystallization : Ethanol–water mixtures (3:1) enhance crystal purity.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| 2,4-D synthesis | 40–50 |
| Hydrazine hydrate | 20–30 |
| Solvents | 10–15 |
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydrazines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the benzylidene ring, acylhydrazide chain, or phenoxy groups. These modifications influence physicochemical properties such as melting points, solubility, and intermolecular interactions:
*Melting point inferred from structurally similar compound in (5a: 222–226°C).
Key Observations :
- The target compound exhibits a higher molecular weight (481.01 g/mol) compared to simpler analogs like 4r (437.95 g/mol) due to the hydroxybenzylidene group .
- Bis(2,4-dichlorophenoxy) derivatives (e.g., 4r) show elevated melting points (~214°C), likely due to increased halogen-mediated crystal packing .
- Hydroxy-substituted benzylidene analogs (e.g., 2a in ) exhibit improved solubility in polar solvents, attributed to hydrogen bonding from phenolic -OH groups .
Antifungal Activity
The 2,4-dichlorophenoxy moiety is critical for antifungal potency. In 3D-QSAR studies, electron-withdrawing groups (e.g., -Cl) at the phenoxy ring enhance activity against Rhizoctonia solani and Botrytis cinerea by optimizing hydrophobic interactions with fungal enzyme active sites . For example:
- Compound 4s (2-(2,4-dichlorophenoxy)-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide) showed 89% inhibition of R. solani at 100 μg/mL, outperforming simpler analogs .
- The target compound (unreported activity in evidence) is expected to exhibit moderate antifungal effects due to its single 2,4-dichlorophenoxy group, but the 2-hydroxybenzylidene may introduce steric hindrance .
Enzyme Inhibition
Hydrazones with hydroxybenzylidene substituents demonstrate notable α-glucosidase inhibition:
- (E)-N’-(2,4-Dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzimidazol-1-yl)acetohydrazide (IC50 = 6.10 ± 0.5 μM) outperformed acarbose (IC50 = 378.2 μM) by forming hydrogen bonds with catalytic residues .
- The target compound’s 2-hydroxy group may similarly enhance enzyme binding, though its dichlorophenoxy chain could reduce solubility and limit bioavailability .
Crystallographic and Conformational Insights
- The target compound’s hydrazone backbone adopts a trans conformation, with a dihedral angle of 77.8° between the dichlorophenoxy and benzylidene rings, as seen in analogs like 4s .
- Short Cl⋯N contacts (3.224 Å) in crystal structures stabilize molecular packing, a feature shared with 2-(4-chlorophenoxy)-N’-[2-(4-chlorophenoxy)acetyl]acetohydrazide .
3D-QSAR and Structure-Activity Relationships (SAR)
- Hydrophobic Interactions: Chlorine atoms at the 2,4-positions of the phenoxy group enhance antifungal activity by occupying hydrophobic pockets in target enzymes .
- Hydrogen Bonding : The 2-hydroxybenzylidene group improves α-glucosidase inhibition but may reduce membrane permeability in antifungal assays due to polarity .
- Steric Effects : Bulky substituents on the benzylidene ring (e.g., anthracenyl in compound 230) decrease activity, suggesting optimal steric tolerance in the target enzyme’s active site .
Biological Activity
2-(2,4-Dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide (CAS No. 54918-94-4) is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a dichlorophenoxy group and a hydrazone linkage, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C15H12Cl2N2O3. The compound exhibits notable physicochemical properties that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 327.17 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that it had significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analysis and caspase activity assays.
Case Study:
In one study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM), suggesting potent anticancer activity.
Anti-inflammatory Activity
Additionally, this compound has shown potential anti-inflammatory effects . In animal models of inflammation, it reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the dichlorophenoxy group enhances its lipophilicity, facilitating cellular uptake and interaction with cellular membranes. The hydrazone linkage may also play a crucial role in modulating biological activity by influencing the compound's conformation and reactivity.
Research Findings Summary
A summary of key findings from recent studies on the biological activity of this compound is presented below:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against S. aureus and E. coli; MIC values comparable to antibiotics |
| Anticancer Activity | Induced apoptosis in MCF-7 cells; IC50 = 15 µM |
| Anti-inflammatory Effects | Reduced TNF-α and IL-6 levels in animal models |
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize pH and temperature (e.g., 60–80°C) to improve yield .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : Confirm the hydrazone bond (C=N) at ~160 ppm in NMR and aromatic proton signals in NMR.
- IR Spectroscopy : Identify N–H stretches (~3200 cm) and C=O stretches (~1650 cm).
- Mass Spectrometry : Validate molecular weight (e.g., [M+H] peak at m/z 420.5) .
Q. Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.
- Catalysis : Employ Lewis acids (e.g., ZnCl) or ionic liquids to lower activation energy.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 6h to 30min) and improve purity .
Q. Data Contradictions :
- Some studies report higher yields in ethanol (75%) vs. methanol (60%) due to solubility differences .
Advanced: How should researchers address contradictions in reported bioactivity data?
Q. Root Causes :
- Assay Variability : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) or cell culture conditions (e.g., serum concentration).
- Compound Purity : HPLC purity thresholds (<95% vs. >98%) impact activity.
Q. Resolution :
- Replicate studies under standardized protocols (CLSI/ISO guidelines).
- Validate purity via elemental analysis or X-ray crystallography .
Advanced: What computational approaches predict binding interactions with biological targets?
Q. Methods :
- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., DHFR, COX-2) using crystal structures (PDB IDs: 1U72, 3LN1).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. NO) on activity .
Q. Key Finding :
- The dichlorophenoxy group shows strong hydrophobic interactions with DHFR’s active site .
Advanced: How does structural modification influence bioactivity?
Q. SAR Insights :
- Electron-Withdrawing Groups (Cl, NO) : Enhance antimicrobial potency by increasing membrane permeability.
- Hydroxybenzylidene Moiety : Critical for hydrogen bonding with target enzymes (e.g., COX-2).
- Phenyl Substituents : Bulky groups reduce solubility but improve binding affinity .
Advanced: What are the stability and storage requirements for this compound?
Q. Guidelines :
- Storage : -20°C in amber vials under inert gas (N/Ar) to prevent hydrolysis of the hydrazone bond.
- Stability Tests : Monitor degradation via HPLC over 6 months (e.g., <5% decomposition at -20°C vs. 15% at 25°C).
- Light Sensitivity : UV-Vis spectra show λ shifts under prolonged light exposure, indicating photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
